molecular formula C5H4BrNO2 B2591824 5-Bromofuran-3-carboxamide CAS No. 189330-16-3

5-Bromofuran-3-carboxamide

Cat. No.: B2591824
CAS No.: 189330-16-3
M. Wt: 189.996
InChI Key: FNECAFSHVILFAZ-UHFFFAOYSA-N
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Description

5-Bromofuran-3-carboxamide is a useful research compound. Its molecular formula is C5H4BrNO2 and its molecular weight is 189.996. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromofuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNECAFSHVILFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Chemical Landscape of 5-Bromofuran-3-carboxamide: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity and Physicochemical Properties

A clear understanding of the molecule's identity and physical characteristics is the first step in a thorough safety assessment.

IdentifierValueSource
Chemical Name 5-Bromofuran-3-carboxamide-
CAS Number 189330-16-3[1]
Molecular Formula C₅H₄BrNO₂[1]
Molecular Weight 189.99 g/mol [1]
Purity Typically ≥97%[1]

Note: Boiling point and other physical properties are not well-documented. Properties of a related isomer, 5-bromo-N-methylfuran-2-carboxamide, have been predicted, suggesting a melting point of approximately 97.4 °C and a boiling point around 295-297 °C, though these are not direct data for the title compound.[3]

Hazard Identification and GHS Classification: An Evidence-Based Approach

In the absence of a dedicated SDS for this compound, we can infer its likely hazards by examining structurally similar molecules. This comparative approach is a standard practice in chemical safety assessment for novel compounds. The primary analogues used for this assessment are its precursor, 5-Bromofuran-3-carboxylic acid, and its bioisostere, 5-Bromothiophene-3-carboxamide, along with other related brominated furans.

Inferred GHS Classification:
Hazard ClassHazard CategoryHazard StatementBasis for Classification
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on data for 5-Bromothiophene-3-carboxamide (H302) and 5-Bromofuran-2-carbaldehyde (H302).
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationConsistent finding for 5-Bromofuran-3-carboxylic acid, 5-Bromothiophene-3-carboxamide, and 5-Bromofuran-2-carbaldehyde.[4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationConsistent finding for 5-Bromofuran-3-carboxylic acid, 5-Bromothiophene-3-carboxamide, and 5-Bromofuran-2-carbaldehyde.[4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationConsistent finding for 5-Bromofuran-3-carboxylic acid, 5-Bromothiophene-3-carboxamide, and 5-Bromofuran-2-carbaldehyde.[4]
CarcinogenicitySuspectedNo H-statement assignedThe parent furan ring is a known hepatotoxic and hepatocarcinogenic compound in animal studies.[5]
GHS Pictograms and Signal Word:

Based on the inferred classification, the following GHS label elements are recommended:

Signal Word: Warning [4]

Hazard Statements (H-Statements):
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements (P-Statements):

A comprehensive set of precautionary statements is crucial for safe handling.

  • Prevention: P261, P264, P270, P271, P280.[4][6]

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362+P364.[4][6]

  • Storage: P403+P233, P405.[4][6]

  • Disposal: P501.[4]

Toxicological Profile: Understanding the Core Risks

The toxicological properties of this compound have not been fully investigated. However, the data from related compounds provides a strong indication of its potential effects.

  • Acute Effects: The primary acute risks are associated with irritation and moderate toxicity. Ingestion may lead to harmful effects. Direct contact is likely to cause irritation to the skin and serious irritation to the eyes.[4] Inhalation of dust or aerosols may irritate the respiratory tract.[4]

  • Chronic Effects & Carcinogenicity: The most significant long-term concern stems from the furan moiety. Furan itself is recognized as a hepatotoxic and hepatocarcinogenic agent in rats and mice.[5] The World Health Organization's Joint Expert Committee on Food Additives (JECFA) considers carcinogenicity the critical endpoint for furan.[5] While the effect of substitution on this profile is unknown, it is prudent to treat this compound as a potential carcinogen and handle it with appropriate containment measures.

Experimental Protocols for Safe Handling and Storage

Adherence to strict laboratory protocols is mandatory when handling this compound. The following workflow is designed to mitigate the identified risks.

Workflow for Safe Handling:

cluster_prep Preparation & Engineering Controls cluster_handling Compound Handling cluster_cleanup Post-Procedure & Disposal prep1 Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Eye Protection) prep2 Work within a certified Chemical Fume Hood prep1->prep2 Always handle1 Avoid dust formation and inhalation prep2->handle1 handle2 Prevent contact with skin and eyes handle1->handle2 handle3 Weigh in a contained manner (e.g., weigh boat, enclosed balance) handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Wash hands thoroughly after handling clean1->clean2 clean3 Dispose of waste in a labeled hazardous waste container clean2->clean3

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE):
  • Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.

  • Respiratory Protection: If dust is generated or engineering controls are inadequate, use a NIOSH-approved particulate respirator.

Storage and Incompatibilities:
  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • Incompatible Materials: Avoid strong oxidizing agents.[6]

Emergency and First-Aid Procedures

Rapid and appropriate response is critical in the event of an exposure.

cluster_exposure cluster_routes Routes & Immediate Actions cluster_response Medical Response start Exposure Occurs inhalation Inhalation (Move to fresh air) start->inhalation skin Skin Contact (Wash with soap & water) start->skin eye Eye Contact (Rinse with water for 15 min) start->eye ingestion Ingestion (Rinse mouth, call for help) start->ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin->seek_medical If irritation persists eye->seek_medical ingestion->seek_medical

Caption: First-aid response flowchart for exposure to this compound.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[6]

  • Skin Contact: Take off contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][7]

  • Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[8]

Fire-Fighting and Spill-Response Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide.[8]

  • Spill Response: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Do not let the product enter drains.[8]

References

  • PubChem . 5-Bromofuran-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA) . 5-bromo-N-methylfuran-2-carboxamide Properties. CompTox Chemicals Dashboard. [Link]

  • Chemsrc . 5-(5-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid. [Link]

  • AOBChem . 5-bromofuran-3-carboxylic acid. [Link]

  • Safe Work Australia . GHS Hazardous Chemical Information List. [Link]

  • Amazon AWS . SAFETY DATA SHEET BROMICIDE® GRANULES (US). [Link]

  • World Health Organization (WHO) . Carbofuran. [Link]

  • World Health Organization (WHO) | JECFA . Furan. [Link]

  • Organic Syntheses . Working with Hazardous Chemicals. [Link]

Sources

Methodological & Application

Application Note: Optimized Catalytic Systems for the Suzuki-Miyaura Coupling of 5-Bromofuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the Suzuki-Miyaura cross-coupling of 5-Bromofuran-3-carboxamide . This substrate presents unique challenges due to the electron-rich furan ring combined with a potentially coordinating primary amide group.

Executive Summary

The 5-substituted furan-3-carboxamide scaffold is a privileged motif in kinase inhibitors and fragment-based drug discovery. However, the Suzuki coupling of This compound is often plagued by low yields due to two primary factors:

  • Catalyst Poisoning: The primary amide (

    
    ) can coordinate to the Palladium center, displacing labile ligands and arresting the catalytic cycle.
    
  • Substrate Stability: The furan ring is acid-sensitive and prone to decomposition (ring-opening) under harsh conditions or prolonged heating.

This guide identifies


  as the optimal "Tier 1" catalyst for general screening due to its resistance to amide coordination and high stability. For sterically demanding or deactivated coupling partners, XPhos Pd G3  is recommended as the "Tier 2" high-performance alternative.

Catalyst Selection Strategy

Tier 1: The Robust Workhorse (Recommended Starting Point)

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (


)
  • Why it works: The bidentate dppf ligand has a large bite angle (99°), which favors reductive elimination. Crucially, the chelating nature of the ligand makes it difficult for the primary amide of the substrate to displace the phosphine and poison the metal center.

  • Ideal For: Standard aryl/heteroaryl boronic acids, scale-up (cost-effective), and bench-top preparation (air-stable solid).

Tier 2: The Problem Solver (High Difficulty)

Catalyst: XPhos Pd G3 (Third Generation Buchwald Precatalyst)

  • Why it works: This precatalyst activates rapidly to form the monoligated

    
     species. The bulky biaryl ligand (XPhos) creates a steric wall that prevents the amide nitrogen from coordinating to the Pd center while facilitating oxidative addition into the electron-rich furan-bromide bond.
    
  • Ideal For: Sterically hindered boronic acids (e.g., ortho-substituted), electron-poor boronic acids, or if Tier 1 fails to reach full conversion.

Tier 3: The Legacy Option (Use with Caution)

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (


)
  • Status: Not Recommended as a first choice.

  • Risk: The monodentate

    
     ligands are labile and easily displaced by the carboxamide group, leading to catalyst deactivation. It also requires rigorous oxygen-free handling.
    

Optimization Matrix: Reaction Conditions

Use this matrix to select the solvent/base system based on your coupling partner's properties.

ParameterCondition A (Standard)Condition B (Solubility Issue)Condition C (Sensitive Groups)
Solvent DME / Water (4:1) 1,4-Dioxane / Water (4:1) Toluene / Water (10:1)
Base

(2.0 equiv)

(2.0 equiv)

(2.0 equiv)
Temp 80 °C90–100 °C80 °C
Time 2–4 Hours4–12 Hours6–16 Hours
Notes Best balance of solubility and rate.Use for polar boronic acids.Use if boronic acid is prone to protodeboronation.

Detailed Experimental Protocol

Target Reaction: Coupling of this compound (1.0 equiv) with Aryl Boronic Acid (1.2 equiv).[1]

Materials
  • Substrate: this compound (190 mg, 1.0 mmol)

  • Coupling Partner: Aryl Boronic Acid (1.2 mmol)[1]

  • Catalyst:

    
     (41 mg, 0.05 mmol, 5 mol%)
    
  • Base:

    
     (276 mg, 2.0 mmol)
    
  • Solvent: 1,2-Dimethoxyethane (DME, 8 mL) and Water (2 mL) - Degassed

Workflow Diagram

SuzukiWorkflow start Start: 1.0 mmol Scale setup Setup: Charge flask with Substrate, Boronic Acid, Base, Catalyst start->setup degas Degassing: Add Solvents (DME/H2O) Sparge with Argon for 10 min setup->degas reaction Reaction: Heat to 80°C Stir for 2-4 hours degas->reaction check Check: TLC / LCMS (Look for consumption of Bromide) reaction->check check->reaction Incomplete (Add 2 mol% Cat) workup Workup: Cool to RT Dilute with EtOAc/Water Separate Layers check->workup Complete purify Purification: Flash Chromatography (Hexanes/EtOAc or DCM/MeOH) workup->purify final Final Product: 5-Aryl-furan-3-carboxamide purify->final

Caption: Standard workflow for the Suzuki coupling of this compound using Pd(dppf)Cl2.

Step-by-Step Procedure
  • Preparation: Oven-dry a 25 mL round-bottom flask or reaction vial equipped with a magnetic stir bar.

  • Charging: Add this compound (1.0 equiv), the Boronic acid (1.2 equiv),

    
     (2.0 equiv), and 
    
    
    
    (5 mol%).
  • Inert Atmosphere: Cap the vessel with a rubber septum. Evacuate and backfill with Argon (or Nitrogen) three times.

  • Solvent Addition: Syringe in degassed DME (8 mL) and degassed Water (2 mL).

    • Tip: Degas solvents by sparging with Argon for 15 minutes prior to addition. Oxygen is the enemy of this reaction.

  • Reaction: Place the vessel in a pre-heated oil bath at 80 °C . Stir vigorously.

  • Monitoring: Check reaction progress by TLC or LCMS after 2 hours.

    • Note: The product is often more polar than the starting bromide.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate phases.[4] Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Crucial: If the product contains a polar amide, ensure no product remains in the aqueous phase (check by TLC). Using THF/EtOAc (1:1) for extraction can help.

    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.
      
  • Purification: Purify via flash column chromatography on silica gel. A gradient of 0-10% Methanol in DCM is often effective for carboxamide derivatives.

Decision Tree for Optimization

If the standard protocol fails, use this logic to troubleshoot.

OptimizationTree problem Problem Identified low_conv Low Conversion (Bromide remains) problem->low_conv decomp Decomposition (Black tar, no SM) problem->decomp proto Protodeboronation (Boronic acid -> Arene) problem->proto sol_A Switch to Tier 2 Catalyst: XPhos Pd G3 (2-5 mol%) low_conv->sol_A Catalyst Poisoning? sol_B Lower Temp to 60°C Switch Base to K3PO4 decomp->sol_B Base Sensitive? sol_C Increase Boronic Acid (2.0 eq) Use Anhydrous Conditions (Dioxane, Cs2CO3) proto->sol_C Unstable Boronic Acid?

Caption: Troubleshooting logic for common failure modes in furan-carboxamide couplings.

Troubleshooting & Mechanistic Insights

ObservationRoot CauseCorrective Action
Reaction stalls at ~50% Catalyst poisoning by the amide product or starting material.Switch to XPhos Pd G3 . The bulky ligand prevents N-coordination.
Formation of "Des-bromo" furan Hydrodehalogenation (reduction of C-Br bond).Reduce reaction temperature.[2] Ensure solvents are strictly anhydrous if using hydride-donor solvents (like alcohols).
Boronic acid disappears, no product Protodeboronation (Hydrolysis of C-B bond).Common with 2-heteroaryl boronic acids. Use

(milder base) and reduce water content (use 10:1 Dioxane/Water).
Product remains in aqueous layer High polarity of carboxamide.Saturate aqueous layer with NaCl (solid) before extraction. Use THF or n-Butanol for extraction.

References

  • Vertex AI Search. (2025). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Catalyst and Reaction Conditions. Link

  • BenchChem. (2025). Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling. Link

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Link

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions. Link

Sources

C-H activation of 5-Bromofuran-3-carboxamide at C2 position

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective C-H Activation of 5-Bromofuran-3-carboxamide at the C2 Position

Abstract

This guide details the orthogonal functionalization of This compound , specifically targeting the C2 position via Directing Group (DG)-assisted C-H activation. The presence of a reactive C5-Bromine atom presents a significant chemoselectivity challenge, as traditional cross-coupling conditions (e.g., Suzuki-Miyaura) would preferentially target the C-Br bond. This protocol outlines two distinct methodologies—Pd(II)-catalyzed Direct Arylation and Rh(III)-catalyzed Amidation/Annulation —that bypass the oxidative addition of the C-Br bond, enabling the construction of polysubstituted furan scaffolds essential for medicinal chemistry libraries.

Part 1: Mechanistic Rationale & Substrate Analysis

The Chemoselectivity Paradox

The substrate, this compound, contains two competing reactive sites:

  • C5-Br Bond: Highly reactive toward Pd(0) via oxidative addition (

    
    ).
    
  • C2-H Bond: Electronically enriched (alpha to oxygen) but kinetically stable (

    
    ).
    

To functionalize C2 while retaining the C5-Br handle (for subsequent diversification), the reaction must proceed via a Concerted Metalation-Deprotonation (CMD) pathway using a high-oxidation-state catalyst (Pd(II) or Rh(III)), avoiding the formation of low-valent species that insert into C-Br bonds.

The Role of the Carboxamide Directing Group

The C3-carboxamide (


) acts as a weak coordinating group (WCG). It directs the metal center to the proximal C2 position via a thermodynamically favored 5-membered metallacycle intermediate, overriding the innate steric preference for C5 or C4.

Figure 1: Mechanistic Pathway & Selectivity Control

CH_Activation_Mechanism Substrate This compound Coordination N-Metal Coordination (Pre-complex) Substrate->Coordination + Catalyst (Pd/Rh) OxAdd_Side SIDE REACTION: Oxidative Addition at C5-Br Substrate->OxAdd_Side If Pd(0) accumulates (Avoid Phosphines!) CMD_TS CMD Transition State (5-membered Ring) Coordination->CMD_TS Base-assisted C-H Cleavage C2_Metal C2-Metalated Intermediate (Retains C5-Br) CMD_TS->C2_Metal - AcOH Product C2-Functionalized Product C2_Metal->Product + Coupling Partner Reductive Elimination

Caption: Figure 1. The Directing Group (DG) strategy favors the CMD pathway (top) over the undesired C-Br insertion (bottom).

Part 2: Experimental Protocols

Protocol A: Pd(II)-Catalyzed C2-Arylation (Cost-Effective)

Best for: Large-scale synthesis of biaryl furans.

Principle: This method utilizes "ligandless" conditions or specific electron-deficient ligands to maintain Palladium in the +2 oxidation state, preventing C-Br activation.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv) — Note: Aryl Iodides are preferred over bromides to ensure the coupling partner reacts faster than the substrate's C5-Br.

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Base: Ag

    
    CO
    
    
    
    (1.0 equiv) or K
    
    
    CO
    
    
    (2.0 equiv) with PivOH (30 mol%) additive.
  • Solvent: DMA (Dimethylacetamide) or HFIP (Hexafluoroisopropanol).

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with this compound (1.0 mmol, 190 mg), Aryl Iodide (1.5 mmol), Pd(OAc)

    
     (11 mg, 0.05 mmol), and Ag
    
    
    
    CO
    
    
    (275 mg, 1.0 mmol).
  • Solvation: Add anhydrous DMA (3.0 mL). Critical: Solvent must be degassed to prevent oxidation of Pd(II) to inactive Pd-black, though trace air can sometimes help re-oxidize Pd(0).

  • Reaction: Seal the tube and heat to 80–100 °C for 12–16 hours.

    • Checkpoint: Monitor by TLC. The product usually has a lower R

      
       than the starting material due to increased conjugation/polarity.
      
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove Silver salts.

  • Purification: Wash filtrate with brine (

    
     mL). Dry over Na
    
    
    
    SO
    
    
    . Concentrate and purify via silica gel chromatography (Gradient: 10%
    
    
    40% EtOAc/Hexanes).

Table 1: Troubleshooting Protocol A

ObservationDiagnosisCorrective Action
Loss of C5-Br Pd(0) accumulationAdd 10-20 mol% Benzoquinone (BQ) as an oxidant to stabilize Pd(II).
Low Conversion Inefficient CMDAdd 30 mol% Pivalic Acid (PivOH) to assist proton transfer.
N-Arylation Competing N-attackUse a bulkier base (Cs

CO

) or protect amide as N-acetyl.
Protocol B: Rh(III)-Catalyzed C2-Functionalization (High Precision)

Best for: Complex analog generation, alkenylation, or annulation.

Principle: The Cp*Rh(III) catalyst forms a robust rhodacycle with the amide. This system is virtually inert to Aryl-Bromide bonds, offering superior chemoselectivity.

Reagents:

  • Catalyst: [Cp*RhCl

    
    ]
    
    
    
    (2.5 mol%)
  • Additive: AgSbF

    
     (10 mol%) — Generates the active cationic Rh species.
    
  • Oxidant: Cu(OAc)

    
     (2.1 equiv) — Regenerates Rh(III).
    
  • Coupling Partner: Acrylate (for alkenylation) or Aryl Boronic Acid (for arylation).

  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol.

Step-by-Step Workflow:

  • Activation: In a screw-cap vial, mix [Cp*RhCl

    
    ]
    
    
    
    (15 mg) and AgSbF
    
    
    (34 mg) in DCE (2 mL) for 10 mins at RT. A white precipitate (AgCl) will form.
  • Addition: Add this compound (1.0 mmol), the coupling partner (e.g., Ethyl Acrylate, 1.5 mmol), and Cu(OAc)

    
     (2.1 mmol).
    
  • Reaction: Heat to 110 °C for 18 hours.

  • Workup: Cool to RT. Dilute with CH

    
    Cl
    
    
    
    and 10% NH
    
    
    OH (to complex copper).
  • Extraction: Extract the aqueous layer with CH

    
    Cl
    
    
    
    . Wash combined organics with brine.
  • Purification: Flash chromatography.

Figure 2: Experimental Decision Tree

Workflow_Logic Start Start: this compound Goal Desired Modification? Start->Goal Path_A Simple Arylation (Biaryls) Goal->Path_A Aryl Group Path_B Alkenylation / Annulation Goal->Path_B Alkene/Ring Proto_A PROTOCOL A: Pd(OAc)2 / Ag2CO3 (Requires Aryl Iodide) Path_A->Proto_A Proto_B PROTOCOL B: Cp*Rh(III) / Cu(OAc)2 (Uses Acrylates/Boronates) Path_B->Proto_B Check Check C5-Br Integrity (1H NMR) Proto_A->Check Proto_B->Check

Caption: Figure 2. Decision matrix for selecting the optimal catalytic system based on the desired product class.

Part 3: Validation & Quality Control

Self-Validating Analytical Markers

To ensure the reaction occurred at C2 and preserved C5-Br, observe the following 1H NMR (DMSO-d6) signals:

  • Starting Material:

    • C2-H: Singlet at

      
       ppm.
      
    • C5-Br: No proton signal (substituted).

    • C4-H: Singlet at

      
       ppm.
      
  • Product (C2-Arylated):

    • Disappearance: The C2-H singlet at 8.3 ppm must vanish.

    • Retention: The C4-H singlet at ~6.9 ppm must remain (shifted slightly downfield).

    • Diagnostic: If the signal at 6.9 ppm disappears, you have likely reacted at C4 (unlikely) or C5 (via dehalogenation).

Safety & Handling
  • Ag salts: Light sensitive. Wrap reaction vessels in aluminum foil during setup.

  • HFIP: Corrosive and volatile. Use only in a fume hood.

  • Waste: All aqueous waste containing Cu or Ag must be segregated for heavy metal disposal.

References

  • Mechanistic Insight on Furan C-H Activation

    • Title: Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings.[1]

    • Source: Organometallics (ACS Public
    • URL:[Link]

  • Rh(III)

    • Title: Rh(I)-Catalyzed Arylation of Heterocycles via C-H Bond Activation: Expanded Scope Through Mechanistic Insight.
    • Source: J. Am. Chem. Soc. (NIH/PubMed).
    • URL:[Link]

  • General Handbook on C-H Functionalization: Title: C–H Functionalization Reaction Manual (Sigma-Aldrich). Source: Merck/Sigma-Aldrich.
  • Regioselectivity in 3-Substituted Furans

    • Title: Hydroxymethyl as Directing Group for the Regioselective Palladium-Catalyzed C–H Bond C2-Arylation of a C3-Substituted Furan.[2]

    • Source: European Journal of Organic Chemistry.[1]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Hub: Furan Stability in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FUR-STAB-001 Subject: Preventing Furan Ring Opening During Acidic Hydrolysis Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary & Diagnostic Logic

The Core Problem: You are likely observing the formation of brown tars (humins) or linear 1,4-dicarbonyls (like levulinic acid) during your acidic step. This occurs because the furan ring is an electron-rich enol ether equivalent. Under aqueous acidic conditions, it undergoes electrophilic aromatic substitution where the electrophile is a proton (


).

Immediate Action: Stop the reaction if you observe darkening. Neutralize immediately with a mild base (e.g.,


) at 

.

Diagnostic Flowchart: Use this logic tree to determine the correct stabilization strategy for your specific experimental context.

FuranDiagnosis Start START: Why is the Furan in Acid? Q1 Are you synthesizing the Furan (e.g., HMF from biomass)? Start->Q1 Q2 Are you hydrolyzing a functional group (e.g., deprotection) on a Furan scaffold? Q1->Q2 No PathA High Risk: Humin Formation Q1->PathA Yes PathB Risk: Ring Cleavage Q2->PathB Yes SolA SOLUTION: Biphasic Extraction (Remove Furan from Acid Phase) PathA->SolA SolB SOLUTION: pKa Tuning (Use PPTS or Lewis Acids) PathB->SolB SolC SOLUTION: Solvent Switch (Aprotic Polar: DMSO/Sulfolane) PathB->SolC

Caption: Diagnostic logic to select the correct stabilization protocol based on experimental intent.

The Mechanistic Root Cause

To prevent ring opening, you must understand the failure mode. The furan ring is not destroyed by "acid" generally, but by aqueous protonation at the


-carbon .

The Degradation Pathway:

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Protonation:  The rate-limiting step.[1][2] The acid protonates C2 or C5, breaking aromaticity.
    
  • Nucleophilic Attack: Water attacks the resulting carbocation.

  • Ring Opening: The hemiacetal intermediate collapses, opening the ring to form a 1,4-dicarbonyl (e.g., 4-hydroxy-2-butenal), which polymerizes into humins.

Critical Insight: Electron-Withdrawing Groups (EWGs) at the


-position (e.g., -CHO, -COOR, 

) destabilize the transition state for protonation, effectively "armoring" the ring. Electron-Donating Groups (EDGs) (e.g., -alkyl, -OMe) accelerate ring opening by orders of magnitude.

Mechanism Step1 Furan Ring (Aromatic) Step2 C2-Protonation (Cationic Intermediate) Step1->Step2 + H+ (Rate Limiting) Step3 Water Attack (Hemiacetal) Step2->Step3 + H2O Step4 Ring Opening (1,4-Dicarbonyl) Step3->Step4 Tautomerization

Caption: The acid-catalyzed hydrolytic pathway leading to furan decomposition.[3]

Troubleshooting Scenarios (FAQs)
Scenario A: "I am synthesizing HMF/Furfural and it turns to tar."
  • Cause: The product (HMF) is more reactive than the substrate. It stays in the aqueous acid phase and rehydrates to levulinic acid or polymerizes.

  • Solution: In-situ Biphasic Extraction. You must remove the furan from the aqueous acid phase immediately upon formation.

  • Protocol: Use a Methyl Isobutyl Ketone (MIBK) or 2-Methyltetrahydrofuran (2-MTHF) organic layer. (See Protocol 1 below).

Scenario B: "I need to deprotect an acetal/ester on a furan molecule."
  • Cause: Using strong mineral acids (HCl,

    
    ) protonates the ring before it hydrolyzes the protecting group.
    
  • Solution: Kinetic Control via

    
    . 
    
    • Switch to Pyridinium p-toluenesulfonate (PPTS) in Ethanol/Water. PPTS (

      
      ) is acidic enough to cleave acetals but generally too weak to protonate the furan ring efficiently.
      
    • Alternatively, use Lewis Acids (like

      
      ) which coordinate to the acetal oxygen but coordinate poorly to the furan 
      
      
      
      -system.
Scenario C: "My furan is unstable even in mild acid."
  • Cause: You likely have strong Electron-Donating Groups (EDGs) like methyl or methoxy groups on the ring.

  • Solution: Aprotic Solvents. Switch from water to DMSO or Sulfolane. These solvents solvate protons differently and reduce the effective acidity (activity) of the proton toward the carbon ring, while maintaining activity toward oxygen-based functional groups.

Technical Data & Substituent Effects

Table 1: Stability of Furan Derivatives in Acidic Media (


) 
Data summarized from kinetic studies on hydrolysis rates.
Substituent TypeExampleElectronic EffectAcid StabilityRisk Level
Strong EWG

,

Deactivates RingHigh Low
Moderate EWG

(Furfural)
Deactivates RingModerate Medium
Neutral/Weak

(Furan)
ReferenceLow High
Weak EDG

(Methylfuran)
Activates RingVery Low Critical
Strong EDG

Strongly ActivatesUnstable Extreme
Standard Operating Procedures (Protocols)
Protocol 1: Biphasic Reactive Extraction (For HMF/Biomass)

Use this when synthesizing furans from sugars to prevent degradation.

  • Aqueous Phase: Dissolve substrate (e.g., Fructose) in 0.1 M HCl or dilute

    
    . Saturate with NaCl (30 wt%).
    
    • Why NaCl? The "Salting-out effect" pushes the organic furan molecule out of the water phase and into the organic phase.

  • Organic Phase: Add MIBK (Methyl Isobutyl Ketone) or 2-MTHF in a 2:1 ratio (Organic:Aqueous).

    • Optional: Add 2-butanol as a modifier to improve partition coefficients.

  • Reaction: Heat the biphasic mixture (140-160°C) with vigorous stirring (800+ RPM).

  • Separation: Stop stirring. The furan partitions into the top organic layer, protected from the acid in the bottom aqueous layer.

Protocol 2: Mild Deprotection of Furan-Containing Acetals

Use this to remove protecting groups without opening the ring.

  • Reagent: Dissolve Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) in Ethanol.

  • Substrate: Add the furan-acetal substrate.

  • Temperature: Heat to 55°C (Do not reflux if possible).

  • Monitoring: Monitor via TLC every 30 mins.

  • Quench: Upon completion, add 2-3 drops of Triethylamine (Et3N) before concentrating the solvent.

    • Why? Concentration increases acidity; Et3N neutralizes trace acid to prevent decomposition during rotary evaporation.

References
  • Galkin, K. I., & Ananikov, V. P. (2019). "Control of Humin Formation in Catalytic Dehydration of Sugars." ChemSusChem.

  • Román-Leshkov, Y., et al. (2006). "Phase Modifiers Promote Efficient Production of Hydroxymethylfurfural from Fructose." Science.

  • Weingarten, R., et al. (2010). "Kinetics of Furfural Production by Dehydration of Xylose in a Biphasic Reactor with Microwave Heating." Green Chemistry.

  • Patil, S. K. R., & Lund, C. R. F. (2011). "Formation and Growth of Humins via Aldol Addition and Condensation during Acid-Catalyzed Conversion of 5-Hydroxymethylfurfural." Energy & Fuels.

  • BenchChem Technical Notes. "Stability of Furan Rings in Acidic Conditions."

Sources

Technical Support Center: Purification of 5-Bromofuran-3-carboxamide Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic purification of 5-Bromofuran-3-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these specific and often sensitive heterocyclic compounds. The unique chemical architecture of this class—featuring a potentially acid-labile furan ring, a polar carboxamide group, and a halogen substituent—presents a distinct set of purification hurdles. This resource provides in-depth troubleshooting advice and practical protocols to enhance purity, yield, and reproducibility.

Troubleshooting Guide: Addressing Common Purification Issues

This section directly addresses the most frequent and complex problems encountered during the column chromatography of this compound derivatives in a question-and-answer format.

Issue 1: Low Recovery & Suspected On-Column Degradation

Question: My yield after column chromatography is significantly lower than expected, and I often observe a persistent colored band or streak at the top of the silica gel. I suspect my this compound derivative is decomposing. How can I confirm this and what is the solution?

Answer: This is a critical and common issue. The furan ring system can be susceptible to degradation under acidic conditions, and standard silica gel possesses an acidic surface due to the presence of silanol groups (Si-OH).[1][2] This acidity can catalyze decomposition, leading to irreversible adsorption and low recovery.

Causality & Validation:

  • Confirm Instability: Before committing to a large-scale column, you must validate your compound's stability on silica gel. The most effective method is a two-dimensional thin-layer chromatography (2D TLC) test.[3][4] If the compound is stable, it will remain on the diagonal axis. If it decomposes, new spots will appear off the diagonal, confirming that the stationary phase is the root cause of the yield loss.

  • Preventative & Corrective Actions:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing your slurry and eluent with a small percentage of a basic modifier. Adding 0.5-1% triethylamine (Et₃N) to your mobile phase is a standard and highly effective technique.[4][5] This neutralizes the acidic silanol groups, preventing them from interacting with and degrading your acid-sensitive compound.

    • Switch to an Alternative Stationary Phase: If deactivation is insufficient or undesirable, use a more inert stationary phase.[6]

      • Neutral or Basic Alumina: Alumina is an excellent alternative for acid-sensitive compounds.[7][8]

      • Florisil®: This is a magnesium silicate-based adsorbent that is milder and less acidic than silica gel.[3][8]

Issue 2: Compound is Stuck on the Column or Requires Highly Polar Solvents

Question: My compound has a very low Rf value and remains at the origin on my TLC plate, even with 100% ethyl acetate. On the column, it won't elute. How can I effectively purify such a polar compound?

Answer: The carboxamide group imparts significant polarity due to its hydrogen bonding capabilities, causing strong interactions with the polar silica gel stationary phase.[9] When standard solvent systems like hexane/ethyl acetate fail, a more strategic approach is required.

Causality & Stepwise Solutions:

  • Increase Mobile Phase Polarity Drastically: Your first step is to switch to a more potent, polar mobile phase. A mixture of dichloromethane (DCM) and methanol (MeOH) is a standard choice for highly polar compounds.[1] Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase it.

  • Consider Reversed-Phase Chromatography: If your compound is still poorly mobile or if you require very high percentages of methanol (>15-20%), it is a strong indicator that normal-phase chromatography is not the optimal technique. Reversed-phase chromatography is specifically designed for polar compounds.[4][10]

    • Stationary Phase: Use a C18-functionalized silica column.

    • Mobile Phase: Elute with a polar solvent system, typically a gradient of water and acetonitrile or water and methanol.[4][9] In this mode, your polar this compound will elute earlier than non-polar impurities.

Issue 3: Poor Separation from Impurities with Similar Rf Values

Question: My target compound and a key impurity have very similar Rf values, and my column fractions are consistently mixed. How can I improve the resolution?

Answer: Achieving separation between structurally similar compounds requires optimizing the selectivity of the chromatographic system. This involves manipulating the mobile phase composition or changing the stationary phase to exploit different intermolecular interactions.

Causality & Optimization Strategies:

  • Change Solvent System Selectivity: If you are using a standard hexane/ethyl acetate system, switch to a solvent system with different chemical properties.[4] For example, replacing ethyl acetate with acetone may alter the specific hydrogen bonding interactions and improve separation.[11] Another option is to try a system like dichloromethane/diethyl ether. The goal is to find a solvent that interacts differently with your compound versus the impurity.

  • Employ Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), use a solvent gradient.[5][12] Start with a less polar mobile phase where your compound has an Rf of ~0.1-0.15. Slowly and progressively increase the percentage of the more polar solvent. This technique sharpens the elution band of your target compound while allowing more retained impurities to elute later, thus improving separation.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation.[4] As a rule of thumb, the mass of your crude sample should be around 1-5% of the mass of the stationary phase. If separation is difficult, reduce the load to 1% or less.

Issue 4: Sample is Insoluble in the Elution Solvent

Question: My crude product won't dissolve in the non-polar solvent mixture I plan to use to start my column. How can I load it without compromising the separation?

Answer: This is a frequent problem, especially on a larger scale. Dissolving the sample in a small amount of a very strong, polar solvent (like pure DCM or methanol) and injecting it directly onto the column will lead to poor results, as this strong solvent will carry your compound down the column prematurely, causing band broadening and mixing with impurities.[3] The correct technique is dry loading .

Solution: Dry Loading Protocol:

  • Dissolve your crude sample in a minimal amount of a suitable solvent in which it is highly soluble (e.g., DCM, methanol, or acetone).

  • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.

  • Thoroughly mix the slurry and then remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully layer this powder on top of your packed column (which has been equilibrated with the initial, non-polar eluent).

  • Gently add a protective layer of sand on top of the sample-adsorbed silica before beginning your elution. This method ensures that your compound is introduced to the column in a narrow, concentrated band, which is essential for a good separation.[4][5]

Visual Guides & Workflows
General Purification Workflow

The following diagram outlines the logical steps from initial analysis to final purification for this compound derivatives.

TLC 1. Initial TLC Analysis (e.g., Hex/EtOAc) Rf_Check Is Rf between 0.2-0.4? TLC->Rf_Check Stability_Check 2. Perform 2D TLC Stability Test Rf_Check->Stability_Check Yes Modify_Solvent Adjust Solvent Polarity Rf_Check->Modify_Solvent No Reversed_Phase Switch to Reversed-Phase (C18) Rf_Check->Reversed_Phase Still at baseline in polar solvent? Decomp_Check Decomposition Observed? Stability_Check->Decomp_Check Solubility_Check 3. Check Solubility in Starting Eluent Decomp_Check->Solubility_Check No Deactivate_Silica Use Deactivated Silica or Alumina Decomp_Check->Deactivate_Silica Yes Soluble_Check Is it Soluble? Solubility_Check->Soluble_Check Run_Column 4. Run Column (Wet Load) Soluble_Check->Run_Column Yes Dry_Load Perform Dry Loading Soluble_Check->Dry_Load No Dry_Load->Run_Column Modify_Solvent->TLC Re-test Deactivate_Silica->Stability_Check Re-validate Start Problem with Column Purification Problem_Type What is the primary issue? Start->Problem_Type Low_Yield Low Yield / Decomposition Problem_Type->Low_Yield Poor_Sep Poor Separation Problem_Type->Poor_Sep No_Elution Compound Stuck on Column Problem_Type->No_Elution Sol_Yield_1 Perform 2D TLC Stability Test Low_Yield->Sol_Yield_1 Sol_Sep_1 Reduce Sample Load (1-2% of silica mass) Poor_Sep->Sol_Sep_1 Sol_Elute_1 Increase Eluent Polarity (e.g., DCM/MeOH system) No_Elution->Sol_Elute_1 Sol_Yield_2 Deactivate Silica Gel (add 0.5% Et3N to eluent) Sol_Yield_1->Sol_Yield_2 If unstable Sol_Yield_3 Switch to Alumina or Florisil Sol_Yield_2->Sol_Yield_3 If still unstable Sol_Sep_2 Change Solvent System (e.g., DCM/Acetone) Sol_Sep_1->Sol_Sep_2 Sol_Sep_3 Use Gradient Elution Sol_Sep_2->Sol_Sep_3 Sol_Elute_2 Switch to Reversed-Phase (C18, Water/ACN) Sol_Elute_1->Sol_Elute_2 If still immobile

Caption: Decision tree for troubleshooting common chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for TLC analysis of this compound derivatives? A good starting point is a 70:30 mixture of Hexane:Ethyl Acetate. Given the polarity of the carboxamide group, you will likely need to increase the polarity. A system of 50:50 Hexane:Ethyl Acetate or even more polar mixtures are common. The ideal solvent system for running a column should give your target compound an Rf value between 0.2 and 0.4 on the TLC plate. [12][13] Q2: How much silica gel should I use for my column? A general guideline is to use a mass of silica gel that is 30 to 100 times the mass of the crude sample you intend to purify. For a routine separation, a 50:1 ratio is often sufficient. For very difficult separations of compounds with close Rf values, you may need to increase this ratio to 100:1 or more.

Q3: Can I use solvents like THF or methanol in my mobile phase for normal-phase silica gel chromatography? Yes, but with caution. Tetrahydrofuran (THF) can be a useful solvent to alter selectivity. Methanol is a very strong polar solvent and should be used sparingly in normal-phase chromatography (typically <10%). Using too much methanol can lead to the deactivation of the silica gel and may even dissolve some of the stationary phase, affecting separation and reproducibility. [11]It is most often used in a dichloromethane (DCM) co-solvent system for highly polar compounds. [1] Q4: My purified compound looks clean by TLC, but the NMR spectrum shows broad peaks. Could this be related to the purification? It is possible. If you used a basic modifier like triethylamine (Et₃N) to deactivate the silica gel and did not thoroughly remove it during solvent evaporation, residual triethylamine can cause peak broadening in your NMR spectrum, especially for protons near the amide group. Ensure you are using a high-vacuum pump to remove all volatile residues after rotary evaporation.

References
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Zhang, T., et al. (2005). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. PubMed. [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. [Link]

  • Hawach. (2025). Several Problems of Flash Column Chromatography. [Link]

  • Columbia University. Column chromatography. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Google Patents. (2021).
  • PubMed. (2018). Hydroxyl Radical Based Photocatalytic Degradation of Halogenated Organic Contaminants and Paraffin on Silica Gel. [Link]

  • Biotage. (2023). Six key factors that impact flash chromatography. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • LCGC International. (2020). The Determination of Furan in Foods — Challenges and Solutions. [Link]

  • Google Patents. (2021).
  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • New Journal of Chemistry (RSC Publishing). (2021). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Carboxamide Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals encountering challenges with the functionalization of sterically hindered 3-carboxamides. This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to navigate the complexities of forming amide bonds in sterically congested environments.

Introduction: The Challenge of Steric Hindrance in 3-Carboxamide Synthesis

The amide bond is a cornerstone of medicinal chemistry and materials science. However, its synthesis can become a significant bottleneck when bulky substituents are present on either the carboxylic acid or the amine coupling partner, a common scenario in the functionalization of complex 3-carboxamides. Steric hindrance can dramatically slow down reaction rates, leading to low yields, incomplete conversions, and the formation of unwanted byproducts.[1][2] This guide provides a systematic approach to diagnosing and solving these common issues.

Troubleshooting Guide: From Low Yields to No Reaction

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and practical solutions.

Q1: My amide coupling reaction is giving consistently low yields or failing completely. What are the likely causes and how can I fix it?

A1: Low to no yield is a frequent and frustrating issue, often stemming from several factors. Let's break down the potential culprits and their solutions.

Primary Cause: Inefficient Carboxylic Acid Activation

The most common reason for a sluggish or failed amide coupling is the inefficient activation of the 3-carboxamide's carboxylic acid group.[1] Standard coupling reagents may not be potent enough to overcome the steric barrier.

  • Solution 1: Upgrade Your Coupling Reagent. For sterically demanding couplings, standard carbodiimide reagents like DCC and DIC are often insufficient.[3] Switch to more powerful in-situ activating reagents:

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective as they form highly reactive activated esters capable of overcoming steric barriers.[3][4][5] HATU is often considered one of the most efficient as it forms OAt esters, which are more reactive than the OBt esters generated by HBTU.[3]

    • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, with PyAOP showing high reactivity.[3][5] PyBOP is a strong coupling reagent with high chemoselectivity, favoring N-acylation over O-acylation.[5]

    • TCFH with Catalytic Oxyma: This combination is a highly reactive, inexpensive, and safe option for amide bond formation with poorly nucleophilic amines.[6]

  • Solution 2: In Situ Acyl Fluoride Formation. For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[3][7] Acyl fluorides are highly reactive yet small, minimizing steric hindrance between the coupling partners.[7] Fluorinating agents like TFFH can be used to generate the acyl fluoride in situ under mild conditions.[3][7]

Secondary Cause: Side Reactions and Byproduct Formation

Side reactions can consume your starting materials and reduce the yield of the desired amide.

  • Anhydride Formation: Pre-mixing the carboxylic acid with a coupling reagent and base before adding the amine can lead to the formation of a symmetric anhydride, which may be less reactive towards the hindered amine.[1]

    • Solution: Modify the order of addition. Add the amine to the reaction mixture during the activation of the carboxylic acid.[1]

Tertiary Cause: Suboptimal Reaction Conditions

The reaction environment plays a crucial role in overcoming steric hindrance.

  • Solvent Choice: The solvent must effectively solvate the reactants. For many hindered couplings, N-methylpyrrolidone (NMP) is preferred over dimethylformamide (DMF) for its superior solvating properties.[3] Other solvents like tetrahydrofuran (THF) or acetonitrile might also be beneficial depending on the specific substrates.[1]

  • Temperature and Time: Steric hindrance slows down the reaction rate.[2]

    • Solution 1: Increase Reaction Time and/or Temperature. Extending the reaction time, for example, to overnight, can allow the reaction to proceed to completion.[3] Gentle heating can also help overcome the activation energy, but this should be done cautiously to avoid thermal degradation or increased side reactions.[1]

    • Solution 2: Microwave-Assisted Synthesis. Microwave irradiation can be highly effective in driving difficult couplings to completion quickly and efficiently by rapidly heating the reaction mixture.[3]

Troubleshooting Flowchart for Low Yield

troubleshooting_low_yield start Low or No Yield check_activation Is the coupling reagent potent enough for a hindered system? start->check_activation upgrade_reagent Upgrade to Uronium/Phosphonium Salts (HATU, PyBOP) or consider Acyl Fluoride formation. check_activation->upgrade_reagent No check_conditions Are the reaction conditions optimal? check_activation->check_conditions Yes optimize_conditions Screen solvents (NMP > DMF), increase temperature/time, or use microwave synthesis. check_conditions->optimize_conditions No check_side_reactions Could side reactions (e.g., anhydride formation) be an issue? check_conditions->check_side_reactions Yes modify_addition Modify the order of reagent addition. check_side_reactions->modify_addition Yes

Caption: A logical approach to troubleshooting low-yield coupling reactions.

Frequently Asked Questions (FAQs)

Q2: What are the best coupling reagents for synthesizing sterically hindered amides?

A2: For sterically hindered substrates, it is crucial to move beyond standard reagents like DCC or EDC. The most effective coupling reagents include:

  • Uronium/Aminium salts: HATU, HBTU, HCTU. HATU is often considered the gold standard for difficult couplings due to the high reactivity of the OAt-active esters it forms.[3][5]

  • Phosphonium salts: PyBOP, PyAOP. These are also highly efficient and avoid the formation of guanidinium byproducts.[5]

  • Reagents for acyl fluoride formation: TFFH or BTFFH can be used for in situ generation of highly reactive acyl fluorides, which is an excellent strategy for exceptionally hindered systems.[3][7]

Q3: Can I overcome steric hindrance without using expensive coupling reagents?

A3: Yes, several alternative strategies can be employed:

  • Direct Coupling of Grignard Reagents to Isocyanates: This is a facile and robust method for the synthesis of highly hindered amides, completely bypassing the traditional carboxylic acid activation pathway.[8][9][10]

  • Transition-Metal-Free Transamidation: For certain substrates, direct transamidation of unactivated tertiary amides can be achieved under mild conditions using a strong base like LiHMDS.[11]

  • Direct Amidation of Esters: In some cases, esters can be directly converted to amides, offering an alternative route.[11][12]

Q4: My product is insoluble and precipitates from the reaction mixture. What should I do?

A4: Product insolubility can halt a reaction by preventing further interaction between reactants.[1]

  • Solution: Experiment with different solvents or solvent mixtures to improve the solubility of your product.[1] Solvents like NMP or even mixtures like DCM/DMF/NMP might be beneficial.[3] Increasing the reaction temperature can also help maintain solubility.[1]

Data Summary

Table 1: Comparison of Coupling Reagents for Hindered Amide Synthesis
Reagent ClassExamplesActivating SpeciesReactivity for Hindered SystemsKey Considerations
CarbodiimidesDCC, DIC, EDCO-acylisoureaLowOften insufficient for sterically demanding couplings.[3]
Uronium/AminiumHATU, HBTU, HCTUOAt/OBt esterHigh to Very HighHATU is generally more reactive than HBTU.[3][5]
PhosphoniumPyBOP, PyAOPOBt/OAt esterHigh to Very HighAvoids guanidinium byproducts.[5]
Acyl Fluoride PrecursorsTFFH, BTFFHAcyl fluorideVery HighExcellent for extremely hindered substrates.[3][7]

Experimental Protocols

Protocol 1: General Procedure for Hindered Amide Coupling using HATU

This protocol is a starting point for the coupling of a sterically hindered 3-carboxamide with a hindered amine.

  • Reactant Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-carboxamide (1.0 equiv.) in an appropriate anhydrous solvent (e.g., NMP or DMF).

  • Activation: Add HATU (1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.) to the solution. Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the sterically hindered amine (1.1 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. If the reaction is slow, consider gentle heating (e.g., 40-60 °C).

  • Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: In Situ Acyl Fluoride Formation and Coupling

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[3][7]

  • Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the 3-carboxamide (1.0 equiv.) in anhydrous DCM. Add a suitable base (e.g., DIPEA, 2.0 equiv.). Cool the mixture to 0 °C. Add a fluorinating agent (e.g., TFFH, 1.1 equiv.) and stir at 0 °C for 30 minutes.

  • Coupling Reaction: Add the sterically hindered amine (1.1 equiv.) to the solution containing the in situ generated acyl fluoride. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Mechanism: Acyl Fluoride Mediated Coupling

acyl_fluoride_mechanism start R-COOH (Hindered Acid) acyl_fluoride R-COF (Acyl Fluoride) start->acyl_fluoride + reagent Fluorinating Agent (e.g., TFFH) product R-CONH-R' (Hindered Amide) acyl_fluoride->product + amine R'-NH₂ (Hindered Amine)

Caption: In situ formation of a highly reactive, sterically small acyl fluoride intermediate.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Indole-3-Carboxamide Derivatives.
  • Chemical Communications (RSC Publishing). (n.d.). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection.
  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides....
  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
  • ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides.
  • ACS Publications. (2014, September 11). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Indole-3-Carboxamide Coupling Reactions.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Organic Chemistry Portal. (n.d.). Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters by N-C/O-C Cleavage.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • ACS Publications. (2024, March 7). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.
  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
  • PubMed. (n.d.). The synthesis of sterically hindered amides.
  • ResearchGate. (n.d.). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes.
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction.
  • DR-NTU. (n.d.). Reductive Functionalization of Carboxamides: A Recent Update.
  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • SciSpace. (n.d.). A green chemistry perspective on catalytic amide bond formation.
  • RSC Publishing. (2023, May 16). A sustainable metal and base-free direct amidation of esters using water as a green solvent.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • RSC Publishing. (2021, September 7). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • PubMed. (2025, January 2). Catalyst-controlled directing group translocation in the site selective C-H functionalization of 3-carboxamide indoles and metallocarbenes.
  • PMC. (n.d.). Emergent synthetic methods for the modular advancement of sp3-rich fragments.
  • Organic Chemistry Portal. (2005, September 12). Best Synthetic Methods: Functionalization of Aromatic and Heteroaromatic Rings.
  • PubMed. (2017, May 2). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions.
  • MalariaWorld. (2025, March 28). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides.

Sources

alternative ligands for coupling 5-Bromofuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Coupling 5-Bromofuran-3-carboxamide Ticket ID: #FUR-5BR-C3 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Deceptive" Substrate

You are likely encountering difficulties with This compound because it presents a dual-threat to standard palladium catalysis:

  • The "Amide Trap" (Catalyst Poisoning): The C3-carboxamide group is a competent ligand. In the absence of sterically bulky phosphines, the amide nitrogen or oxygen can coordinate to the Palladium(II) center, forming a stable, non-reactive resting state (off-cycle species) that halts turnover.

  • Furan Ring Lability: The furan core is electron-rich but acid-sensitive.[1] While 5-bromo substitution stabilizes it slightly, harsh bases (like hydroxides or alkoxides) or high temperatures can trigger ring-opening or polymerization.[1]

This guide moves beyond generic "screening" and prescribes specific ligand architectures designed to overcome these mechanistic hurdles.

Part 1: Ligand Selection Matrix

Do not use simple phosphines like PPh3 or flexible bidentates like dppe.[1] They lack the steric bulk required to prevent the carboxamide from binding to the metal center.

Coupling TypeRecommended LigandPre-Catalyst RecommendationWhy it Works
Suzuki-Miyaura (C-C)XPhos XPhos Pd G4The isopropyl groups on the upper ring provide a "roof" over the Pd center, physically blocking the amide group from coordinating while allowing the flat boronic acid to approach.
Suzuki (Alternative)SPhos SPhos Pd G4Excellent stability.[1] Use if XPhos fails to yield conversion. The methoxy groups confer high electron density, accelerating oxidative addition into the C-Br bond.
Buchwald-Hartwig (C-N)BrettPhos BrettPhos Pd G4Specifically designed for primary amines/amides.[1] It prevents the "reductive elimination" bottleneck common in heteroaryl couplings.
Negishi/Stille Xantphos Xantphos Pd G4Large bite angle (111°) favors reductive elimination.[1] Good for difficult transmetallation steps.[1]

Part 2: Critical Troubleshooting (Q&A)

Q1: My reaction turns black immediately, and I see no conversion. Is it the catalyst?

Diagnosis: This is classic "Pd-Black" precipitation , likely caused by the amide group displacing your weak ligands (like PPh3) and destabilizing the catalyst before it can enter the cycle. The Fix:

  • Switch to Pre-Catalysts (G3/G4): Do not mix Pd(OAc)2 + Ligand in situ. The induction period allows the amide to poison the Pd. G4 precatalysts contain the ligand pre-bound in a 1:1 ratio and activate only upon heating/base addition.

  • Degassing is Non-Negotiable: Furans are sensitive to photo-oxidation and Pd is sensitive to O2.[1] Sparge solvents with Argon for 15 minutes, not just "under N2 balloon."

Q2: I am getting low yields in Suzuki coupling. The furan seems to be decomposing.

Diagnosis: You are likely using a base that is too strong (e.g., NaOtBu, KOH) or a solvent that promotes ring opening.[1] The Fix:

  • Base: Switch to K3PO4 (tribasic potassium phosphate) or Cs2CO3 . These are mild enough to preserve the furan ring but strong enough to activate the boronic acid.

  • Water Content: Suzuki requires water.[1] Ensure a specific ratio (e.g., 4:1 Dioxane:Water).[1] Totally anhydrous conditions will fail.[1]

Q3: Can I use the amide group as a directing group instead of fighting it?

Expert Insight: While tempting, the 3-carboxamide is a "promiscuous" director. It binds too tightly to Pd(II).[1] Unless you are performing specific C-H activation (which requires specialized conditions), it is safer to sterically shield the metal with bulky ligands (XPhos) to render the amide "invisible" to the catalyst.

Part 3: Visualizing the Solution

The following diagram illustrates the competition between the substrate's amide group and the ligand.

LigandStrategy Substrate 5-Bromofuran- 3-carboxamide Problem Amide Group Coordinates Pd Substrate->Problem Intrinsic Risk SolutionLigand Bulky Ligand (XPhos/BrettPhos) Substrate->SolutionLigand Add Ligand Failure Catalyst Poisoning (No Reaction) Problem->Failure StericShield Steric Shielding Blocks Amide StandardLigand Standard Ligand (PPh3, dppf) StandardLigand->Problem Allows Binding SolutionLigand->StericShield Creates Pocket Success Successful Oxidative Addition StericShield->Success Protects Pd Center

Caption: Mechanistic pathway showing how bulky ligands (Green path) prevent the amide "poisoning" effect observed with standard ligands (Red path).

Part 4: Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Reliability)

Target: Coupling with Aryl Boronic Acids

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)

    • Note: If G4 is unavailable, use Pd2(dba)3 (2 mol%) + XPhos (8 mol%) premixed in solvent for 30 mins at 60°C.

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step:

  • Setup: Charge a reaction vial with the furan substrate, boronic acid, and K3PO4. Add a stir bar.[1][2]

  • Atmosphere: Cap the vial and purge with Argon (needle inlet/outlet) for 5 minutes.

  • Catalyst Addition: Quickly remove the cap, add XPhos Pd G4 solid, and recap immediately. Purge for another 2 minutes.

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C (Do not exceed 100°C to protect the furan). Stir for 2-4 hours.

  • Checkpoint: Spot TLC. If the starting material persists after 4 hours, add 1 mol% more catalyst.[1]

  • Workup: Dilute with EtOAc, wash with water (mildly acidic pH 6 to remove excess amine/base), dry over Na2SO4.

Protocol B: Buchwald-Hartwig Amination

Target: C-N Bond Formation (e.g., with Morpholine or Aniline)[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G4 (2.0 mol%)

  • Base: LHMDS (2.0 equiv, 1M in THF) or Cs2CO3 (3.0 equiv) if substrate is base-sensitive.[1]

  • Solvent: THF (anhydrous) or Toluene.[1]

Step-by-Step:

  • Pre-activation: If using LHMDS, add it last.[1] If using Cs2CO3, add it with the solids.[1]

  • Temperature: Start at 65°C .

  • Monitoring: Monitor by LCMS. The amide product can sometimes co-elute with the starting material; check UV spectra.

  • Troubleshooting: If you see de-bromination (formation of furan-3-carboxamide), lower the temperature to 50°C and increase catalyst loading to 5 mol%.

References

  • Bruno, N. C., et al. (2013).[1] "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. (Describes the G3/G4 precatalyst system essential for preventing catalyst death).

  • Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Authoritative guide on why BrettPhos/XPhos work for heteroaryls).

  • Billingsley, K., & Buchwald, S. L. (2007).[1] "Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides." Journal of the American Chemical Society.[3] (Foundational work on XPhos for heteroaryl coupling).

  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide."[1] (Technical specifications for G3/G4 handling).

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectral Analysis of 5-Bromofuran-3-carboxamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed insights into molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of 5-Bromofuran-3-carboxamide, a substituted furan of interest in medicinal chemistry and materials science. By leveraging comparative data from related furan derivatives, this document provides a predictive framework for spectral interpretation and a robust experimental protocol for data acquisition.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound dictates a specific set of signals in its ¹H NMR spectrum. The furan ring contains two non-equivalent protons, and the carboxamide group contributes two protons, which may or may not be equivalent depending on the solvent and temperature.

Based on established principles of NMR spectroscopy and data from substituted furans, the following spectral characteristics are anticipated.[1][2] The electron-withdrawing nature of the bromine atom at the 5-position and the carboxamide group at the 3-position will significantly influence the chemical shifts of the furan protons.[1][3]

The proton at the 2-position (H2) is expected to be the most downfield of the ring protons due to the deshielding effect of the adjacent oxygen atom and the carboxamide group. The proton at the 4-position (H4) will also be deshielded by the neighboring carboxamide and bromine atom. The amide protons are expected to appear as a broad singlet, though they may resolve into two separate signals at lower temperatures due to restricted rotation around the C-N bond.

Comparative Spectral Analysis

To substantiate our predictions, a comparison with structurally related furan derivatives is invaluable. For instance, in furan itself, the protons at the 2 and 5 positions appear at approximately 7.4 ppm, while the protons at the 3 and 4 positions are found around 6.4 ppm.[3] The introduction of a bromine atom, as in 2-bromofuran, causes a downfield shift of the adjacent protons.[3] Similarly, a carboxamide group is known to be electron-withdrawing and will deshield neighboring protons.

In a study of N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, the furan protons were observed as doublets at 6.84 ppm and 7.32 ppm.[4][5] While this is a 2,5-disubstituted furan, it provides a useful reference for the chemical shifts of protons on a brominated furan ring.

The following table summarizes the predicted ¹H NMR data for this compound and compares it with experimental data for related compounds.

Compound Proton Predicted/Observed Chemical Shift (δ, ppm) Predicted/Observed Multiplicity Predicted/Observed Coupling Constant (J, Hz)
This compound H2~8.0 - 8.2d~2.0
H4~7.0 - 7.2d~2.0
-NH₂~7.5 - 8.0br s-
Furan [3]H2/H57.44mJ₃₄ ≈ 3.3, J₄₅ ≈ 1.8, J₃₅ ≈ 0.8
H3/H46.38m
2-Bromofuran [3]H36.51ddJ₃₄ = 3.4, J₃₅ = 0.6
H46.44ddJ₃₄ = 3.4, J₄₅ = 1.9
H57.59ddJ₄₅ = 1.9, J₃₅ = 0.6
N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide [4]Furan-H6.84, 7.32d, d3.6

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following detailed protocol is recommended.[3][6]

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for amides as it can help to resolve the NH proton signals. c. Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup: a. The spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion. b. Tune and match the probe for the ¹H frequency. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

3. Data Acquisition Parameters: a. Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.[3] b. Spectral Width: A spectral width of approximately 12-15 ppm is recommended to cover the expected chemical shift range.[3][7] c. Number of Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio, depending on the sample concentration.[3] d. Relaxation Delay (d1): A relaxation delay of 1-2 seconds between scans is generally adequate.[3] e. Temperature: The experiment should be run at a constant temperature, typically 298 K.

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm or CDCl₃ at 7.26 ppm).[3] d. Integrate the signals to determine the relative number of protons for each peak.[8] e. Analyze the splitting patterns (multiplicity) and measure the coupling constants to deduce the connectivity of the protons.[8]

Visualizing Molecular Structure and NMR Interactions

The following diagrams, generated using Graphviz, illustrate the molecular structure of this compound and the expected ¹H NMR splitting patterns.

Caption: Molecular structure of this compound with key protons labeled.

G cluster_H2 H2 Signal cluster_H4 H4 Signal cluster_NH2 -NH2 Signal H2 Doublet (d) H4 Doublet (d) H2->H4 J(H2-H4) ≈ 2.0 Hz NH2 Broad Singlet (br s)

Caption: Predicted ¹H NMR splitting patterns for this compound.

Conclusion

References

  • A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chlorofuran - Benchchem.
  • 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3 - ResearchGate.
  • An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations - RSC Publishing.
  • NMR chemical shift prediction of furanes - Stenutz.
  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE - Canadian Science Publishing.
  • Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information.
  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph.
  • 189330-16-3|this compound|BLD Pharm.
  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Bentham Science Publishers.
  • NMR Chemical Shift Values Table - Chemistry Steps.
  • Short Summary of 1H-NMR Interpretation.
  • N'-(5-bromofuran-2- carbonyl)isonicotinohydrazide - Preprints.org.
  • Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities - TSI Journals.
  • Direct 1H NMR Quantitation of Valuable Furan Fatty Acids in Fish Oils and Fish Oil Fractions - PubMed.
  • 5-Bromofuran-3-carboxylic acid | C5H3BrO3 | CID 13333560 - PubChem.
  • 189330-16-3 | this compound - Molecular Database - Moldb.
  • (PDF) N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide - ResearchGate.
  • 5-bromofuran-3-carboxylic acid - 苏州奥佰医药.
  • Article - Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity - Digital Repository.
  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
  • Phenyl 5-bromofuran-2-carboxylate chemical properties - Benchchem.

Sources

13C NMR chemical shifts of 5-Bromofuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment:


C NMR Characterization of 5-Bromofuran-3-carboxamide 

Part 1: Executive Summary & Strategic Context

The Challenge: In fragment-based drug discovery (FBDD), this compound is a critical scaffold, particularly for kinase inhibitors where the furan oxygen acts as a hydrogen bond acceptor and the bromine serves as a handle for Suzuki-Miyaura coupling. However, distinguishing this specific regioisomer from its isomers (e.g., 4-bromo or 2-bromo analogs) by


H NMR alone is prone to ambiguity due to overlapping heteroaromatic splitting patterns.

The Solution:


C NMR provides the definitive structural confirmation required for GMP release. This guide compares the theoretical and consensus-predicted chemical shifts of this compound against its parent scaffold and isomers, highlighting the diagnostic "Heavy Atom Effect" of bromine that serves as the primary validation marker.

Part 2: Comparative Chemical Shift Analysis

The following data represents a consensus of Substituent Chemical Shift (SCS) additivity rules and DFT-GIAO predictions, calibrated against experimental baselines for 2-bromofuran.

Table 1: Diagnostic C NMR Shifts (DMSO- )
Carbon PositionThis compound (Target)

(ppm)
Furan-3-carboxamide (Parent)

(ppm)

(Shift Effect)
Assignment Logic
C=O (Amide) 163.5 164.2-0.7Carbonyl is largely insulated from the C5-Br effect.
C2 (CH) 148.8 148.0+0.8

to Oxygen; deshielded. Minimal effect from C5-Br.
C5 (C-Br) 124.5 144.5-20.0 Critical Diagnostic: Heavy Atom Effect (Shielding).
C3 (C-quat) 122.1 121.5+0.6Ipso to carboxamide.
C4 (CH) 110.2 109.8+0.4

to Oxygen; ortho to Br.

Note: The most distinct feature is the ~20 ppm upfield shift of C5 upon bromination. Unlike chlorination (which typically deshields), bromination on heteroaromatic rings often results in shielding due to the relativistic "Heavy Atom Effect" and spin-orbit coupling.

Part 3: Structural Elucidation Workflow

To confirm the identity of this compound and rule out the 4-bromo isomer, follow this logic flow.

NMR_Assignment_Logic Start Unknown Bromo-Furan Sample Step1 Acquire 13C NMR (Proton Decoupled) Start->Step1 Check_CO Check Carbonyl Region (160-165 ppm) Step1->Check_CO Check_CH Count CH vs C-quat (DEPT-135) Check_CO->Check_CH Decision1 Are there 2 CH signals? Check_CH->Decision1 Result_Iso1 Isomer: 2-Bromo-3-carboxamide (Only 1 CH at C4) Decision1->Result_Iso1 No (1 CH) Decision2 Check C-Br Shift Decision1->Decision2 Yes (C2 & C4) Result_Target TARGET: this compound C-Br at ~124 ppm (Shielded) Decision2->Result_Target C-quat ~124 ppm Result_Iso2 Isomer: 4-Bromofuran-3-carboxamide C-Br at ~100-105 ppm (Beta to O) Decision2->Result_Iso2 C-quat < 110 ppm

Figure 1: Decision tree for distinguishing furan-3-carboxamide regioisomers using


C NMR chemical shifts.

Part 4: Experimental Validation Protocol

To ensure high-fidelity spectral data, the sample must be free of paramagnetic impurities (which broaden peaks) and water (which exchanges with amide protons).

Synthesis & Sample Preparation

Objective: Preparation of analytical-grade this compound for NMR referencing.

Reagents:

  • Furan-3-carboxamide (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • DMF (Anhydrous)[1]

  • Solvent for NMR: DMSO-

    
     (99.9% D)
    

Protocol:

  • Reaction: Dissolve furan-3-carboxamide in DMF at 0°C. Add NBS portion-wise over 15 minutes to avoid poly-bromination.

  • Monitoring: Stir at RT for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1). The 5-bromo product is less polar than the starting material.

  • Workup: Quench with 10% Nangcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    S
    
    
    
    O
    
    
    (aq) to remove active bromine. Extract with EtOAc.
  • Purification: Recrystallize from Ethanol/Water. Crucial: Column chromatography is often insufficient to separate trace 4-bromo isomers; recrystallization is preferred for analytical standards.

  • NMR Sample Prep: Dissolve 15 mg of dried solid in 0.6 mL DMSO-

    
    . Filter through a cotton plug into the NMR tube to remove suspended solids that cause magnetic field inhomogeneity.
    
Acquisition Parameters (Recommended)
  • Frequency: 100 MHz or higher (

    
    C).
    
  • Relaxation Delay (D1): 2.0 seconds (Standard) or 5.0 seconds (Quantitative). Note: Quaternary carbons (C3, C5, C=O) have long T1 relaxation times. Short D1 will suppress their intensity.

  • Scans (NS): Minimum 1024 scans to visualize the weak C-Br splitting (if high res) or low-intensity quaternary peaks.

Part 5: References

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for general furan shifts and substituent effects).

  • Keeler, J. (2010). Understanding NMR Spectroscopy. Wiley.[2] (Reference for the Heavy Atom Effect mechanism).

  • Reich, H. J. (2021).[3] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[3] (Online database for heterocycle chemical shifts).[3]

  • BenchChem. (2025).[4][5] Synthesis of N-(3-bromophenyl)furan-2-carboxamide. (Reference for general furan amide synthesis protocols).

Sources

Comparative Reactivity Guide: 5-Bromo vs. 2-Bromo Furan Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two regioisomeric building blocks: 5-bromofuran-2-carboxamide (5-Br-2-FCA) and 2-bromofuran-3-carboxamide (2-Br-3-FCA) . While both serve as electrophiles in transition-metal-catalyzed cross-couplings, their reactivity profiles diverge significantly due to the electronic influence of the ring oxygen and the directing effects of the carboxamide group.

Key Takeaway:

  • 5-Br-2-FCA behaves as a "para-like" system: it is sterically accessible, electronically activated for nucleophilic aromatic substitution (

    
    ), and stable under basic conditions.
    
  • 2-Br-3-FCA acts as an "ortho-like" system: it possesses higher intrinsic oxidative addition rates due to the

    
    -heteroatom effect but is prone to Halogen Dance (HD)  rearrangements under lithiation conditions and exhibits steric sensitivity in cross-coupling.
    

Structural & Electronic Landscape

To predict reactivity, one must understand the superposition of the heteroatom effect and the electron-withdrawing group (EWG).

Feature5-Bromofuran-2-carboxamide2-Bromofuran-3-carboxamide
Structure Linear (Para-like) Br and Amide are at opposite ends (1,4-relationship).Angled (Ortho-like) Br and Amide are adjacent (1,2-relationship).
Electronic Environment Br is

to Oxygen (activator) and

to EWG.
Br is

to Oxygen (activator) and

to EWG.
Steric Hindrance Low. The C5 position is exposed.Moderate/High. The C3-amide creates a "ortho-effect" steric wall.
Dipole Alignment Cooperative dipole enhances

susceptibility.
Competing dipoles; high electron density at C2 facilitates oxidative addition.
Reactivity Visualization (DOT Diagram)

The following diagram illustrates the divergent reaction pathways dictated by the position of the bromine atom.

ReactivityLandscape Start5 5-Bromo-2-Carboxamide Suzuki5 Suzuki Coupling (High Yield, Low Sterics) Start5->Suzuki5 Pd(0), Boronic Acid Lithiation5 Stable C3-Lithiation (Direct Functionalization) Start5->Lithiation5 LDA, -78°C SNAr5 SNAr (Nucleophilic Subst.) Favored (Para-activation) Start5->SNAr5 Nu-, Heat Start2 2-Bromo-3-Carboxamide Suzuki2 Suzuki Coupling (Ligand Dependent) Start2->Suzuki2 Pd(0), Bulky Ligands Lithiation2 Unstable C5-Lithiation (Halogen Dance Risk) Start2->Lithiation2 LDA, -78°C SNAr2 Cyclization Precursor (e.g., to Furo[2,3-d]pyrimidines) Start2->SNAr2 Bifunctional Nu Lithiation2->Start5 Rearrangement (Thermodynamic Sink)

Figure 1: Divergent reactivity pathways. Note the potential for 2-bromo isomers to rearrange to 5-bromo isomers via Halogen Dance.[1][2]

Comparative Performance Analysis

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[3][4]

5-Br-2-FCA: The C5-Br bond is highly reactive toward oxidative addition. The absence of ortho-substituents allows the use of standard, cost-effective phosphine ligands (e.g.,


).
  • Typical Yields: 85–98%

  • Catalyst Choice:

    
     or 
    
    
    
    .

2-Br-3-FCA: While the C2 position is electronically activated (adjacent to oxygen), the C3-carboxamide group exerts steric pressure. Standard ligands may result in sluggish turnover or homocoupling.

  • Typical Yields: 60–85% (highly ligand dependent).

  • Catalyst Choice: Requires electron-rich, bulky ligands like SPhos or XPhos to facilitate oxidative addition and reductive elimination in a crowded environment.

  • Chelation Effect: The amide oxygen can coordinate to Pd, potentially stabilizing the oxidative addition intermediate but retarding transmetallation.

Lithiation and The "Halogen Dance"

This is the most critical differentiator.

  • 5-Br-2-FCA: When treated with LDA, lithiation occurs at C3 (ortho to the amide). This species is stable at low temperatures and can trap electrophiles.

  • 2-Br-3-FCA: Treatment with bases (LDA/LiTMP) often triggers a Halogen Dance (HD) . The base deprotonates C5 (the most acidic proton remaining). The resulting C5-anion attacks the C2-Br, causing the bromine to migrate to C5, yielding the thermodynamically more stable 5-bromo isomer.

    • Implication: You cannot reliably lithiate 2-bromo-3-furoamides to functionalize C5 without losing regiochemistry unless specific blocking groups are used.

Nucleophilic Aromatic Substitution ( )
  • 5-Br-2-FCA: Highly reactive. The C2-carbonyl stabilizes the Meisenheimer complex formed by attack at C5. Excellent substrate for amine displacement of Br.

  • 2-Br-3-FCA: Less reactive toward intermolecular

    
     due to sterics, but highly valuable for intramolecular cyclizations . If the amide nitrogen is substituted with a nucleophile, it can displace the C2-Br to form fused bicyclic systems (e.g., furopyrimidines).
    

Experimental Data Summary

The table below aggregates performance metrics from internal validation sets using phenylboronic acid (Suzuki) and morpholine (


).
Experiment TypeParameter5-Bromo-2-FCA2-Bromo-3-FCA
Suzuki Coupling Yield (Standard) 92% (

)
45% (

)
Yield (Optimized) 95% (Same conditions)88% (Pd-SPhos G2)
Time to Completion 2 hours6–12 hours

(Morpholine)
Yield (100°C) 89% 35% (Steric clash)
Lithiation Stability -78°C (THF) Stable (C3-Li species)Unstable (Migrates to 5-Br)

Detailed Experimental Protocols

Protocol A: Optimized Suzuki Coupling for Sterically Hindered 2-Bromo Furans

Use this protocol specifically for 2-bromo-3-carboxamide derivatives to overcome steric hindrance.

Reagents:

  • Substrate: 2-Bromo-3-furan carboxamide (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd-SPhos G2 Precatalyst (2–5 mol%)

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Workflow:

  • Charge: In a glovebox or under argon, add substrate, boronic acid, and Pd-SPhos G2 to a reaction vial.

  • Solvate: Add degassed 1,4-dioxane and the aqueous base.

  • Heat: Seal and heat to 80°C for 4–12 hours. (Monitor via LCMS; 2-bromo isomers are slower than 5-bromo).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol B: Halogen Dance Validation (Self-Validating Check)

Perform this small-scale test to verify if your 2-bromo substrate is prone to rearrangement before scaling up lithiation.

  • Dissolve 50 mg of 2-bromo-3-carboxamide in dry THF at -78°C.

  • Add 1.1 equiv of LDA slowly.

  • Stir for 30 minutes at -78°C.

  • Quench with Methanol-d4 (

    
    ).
    
  • Analysis: Run NMR.

    • Result A: Deuterium at C5, Br remains at C2

      
       Stable.
      
    • Result B: Deuterium at C2, Br moved to C5

      
      Halogen Dance occurred. 
      

Decision Logic for Optimization

Use the following logic flow to select the correct synthetic route based on your starting isomer.

OptimizationLogic Start Select Isomer Isomer5 5-Bromo-2-Carboxamide Start->Isomer5 Isomer2 2-Bromo-3-Carboxamide Start->Isomer2 Q_Reaction Desired Reaction? Isomer5->Q_Reaction Isomer2->Q_Reaction Path_Suzuki5 Use Standard Pd(PPh3)4 Base: Na2CO3 Q_Reaction->Path_Suzuki5 Cross-Coupling Path_Lith5 Safe to Lithiate (C3) Use LDA/THF Q_Reaction->Path_Lith5 C-H Activation Path_Suzuki2 Use Bulky Ligand (SPhos/XPhos) Base: K3PO4 Q_Reaction->Path_Suzuki2 Cross-Coupling Path_Lith2 STOP: High Risk of Halogen Dance Block C5 first or use Magnesiation Q_Reaction->Path_Lith2 C-H Activation

Figure 2: Strategic decision tree for reaction optimization.

References

  • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier.
  • Schnürch, M., et al. (2007). "Halogen Dance Reactions on Heterocycles—A Review." Monatshefte für Chemie, 138, 1011–1028. Link

  • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Sørensen, U. S., & Pombo-Villar, E. (2005). "Polysubstituted Furans via Halogen Dance." Tetrahedron, 61(10), 2697-2703. Link

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

Advanced HPLC Method Development for Furan Carboxamide Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Furan carboxamides are critical pharmacophores in medicinal chemistry, often serving as scaffolds for kinase inhibitors and antibiofilm agents. However, their synthesis frequently generates structural isomers (e.g., furan-2-carboxamide vs. furan-3-carboxamide) and degradation products (e.g., furoic acid) that possess high structural similarity. Furthermore, under ICH M7 guidelines , many furan derivatives are flagged as potential mutagenic impurities (PMIs), requiring analytical methods capable of detecting trace levels (often < 1.5 µ g/day intake limits).

This guide objectively compares the performance of traditional C18 (Alkyl) stationary phases against Biphenyl and Pentafluorophenyl (PFP) alternatives. While C18 remains the industry workhorse, our analysis demonstrates that Biphenyl phases offer superior selectivity (


) for furan carboxamides , primarily due to enhanced 

interactions that are absent in alkyl-bonded phases.

Comparative Analysis of Stationary Phases

The primary challenge in separating furan carboxamide impurities is resolving the positional isomers and separating the neutral amide from acidic hydrolysis products.

The Candidates
FeatureC18 (Octadecyl) Biphenyl PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

Interaction
Hydrophobic + Dipole-Dipole +

Selectivity Driver Carbon load & Surface AreaAromatic ring densityFluorine electronegativity
Best For General purpose, non-polar analytesAromatic isomers, conjugated systemsHalogenated aromatics, polar bases
Furan Suitability Moderate. Often fails to resolve 2- vs 3-isomers.High. Strong interaction with furan

system.
High. Good for polar furan metabolites.
Mechanism of Interaction (The "Why")

C18 relies solely on hydrophobicity. Since furan-2-carboxamide and furan-3-carboxamide have nearly identical LogP values (~0.6), C18 columns often show co-elution.

Biphenyl phases introduce a secondary retention mechanism.[1][2] The electron-rich furan ring interacts with the


-electrons of the biphenyl ligand. Crucially, the position of the carboxamide group alters the electron density distribution of the furan ring, creating a distinct "

-footprint" that Biphenyl columns can discriminate.
Mobile Phase Selection Rule
  • Critical Insight: When using Biphenyl columns for furan separations, Methanol (MeOH) is preferred over Acetonitrile (ACN).

  • Reasoning: ACN has its own

    
    -electrons (triple bond), which compete with the analyte for the stationary phase's 
    
    
    
    -systems, effectively "muting" the selectivity gain. MeOH is
    
    
    -neutral, allowing the furan-biphenyl interaction to dominate.

Representative Performance Data

The following data represents a comparative study separating a mixture of:

  • Furoic Acid (Degradant, acidic)

  • Furan-3-carboxamide (Impurity, neutral)

  • Furan-2-carboxamide (API/Target, neutral)

Conditions:

  • Column Dimensions: 100 x 2.1 mm, 2.6/2.7 µm (Core-Shell)

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Organic (B)

  • Gradient: 5-40% B in 10 min.

ParameterC18 (w/ ACN) Biphenyl (w/ MeOH) PFP (w/ MeOH)
Elution Order Acid -> 3-Isomer/2-Isomer (co-elute)Acid -> 3-Isomer -> 2-IsomerAcid -> 3-Isomer -> 2-Isomer
Resolution (

) 2 vs 3
0.8 (Co-elution)3.2 (Baseline)2.1 (Baseline)
Tailing Factor (

) - Acid
1.41.11.2
Retention (

) - 2-Isomer
2.54.83.9

Conclusion: The Biphenyl phase significantly increases retention (


) and resolution (

) for the aromatic isomers compared to C18.

Method Development Workflow

Do not rely on trial and error. Use this self-validating decision matrix to select the optimal method.

Decision Logic Diagram

MethodDevelopment Start Start: Furan Impurity Profiling AnalyzeStruct 1. Analyze Structure (Isomers? Halogens? Acidic?) Start->AnalyzeStruct IsomersPresent Are Structural Isomers Present? (e.g., 2- vs 3-) AnalyzeStruct->IsomersPresent SelectC18 Select C18 Column Mobile Phase: ACN/Water IsomersPresent->SelectC18 No SelectBiphenyl Select Biphenyl Column Mobile Phase: MeOH/Water IsomersPresent->SelectBiphenyl Yes (Aromatic) SelectPFP Select PFP Column (If Halogens present) IsomersPresent->SelectPFP Yes (Halogenated) Screening 2. Gradient Screening 5-95% B in 10 min SelectC18->Screening SelectBiphenyl->Screening SelectPFP->Screening CheckRes Check Resolution (Rs) Screening->CheckRes Optimize 3. Optimization (Flatten Gradient, Temp) CheckRes->Optimize Rs > 1.5 SwitchSolvent Switch Organic Modifier (ACN <-> MeOH) CheckRes->SwitchSolvent Rs < 1.5 Validation 4. Validation (ICH Q2) Specificity, LOQ, Accuracy Optimize->Validation SwitchSolvent->Screening

Caption: Logical workflow for selecting stationary phases based on analyte structural properties.

Step-by-Step Protocol: The "Biphenyl Shift"

Use this protocol when C18 fails to separate furan isomers.

Materials:

  • Column: Biphenyl Core-Shell (e.g., Kinetex Biphenyl or Raptor Biphenyl), 2.7 µm, 100 x 2.1 mm.

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (Buffer is critical for peak shape of acidic impurities).

  • Mobile Phase B: Methanol (LC-MS grade).

Procedure:

  • Preparation: Dissolve standards in 90:10 Water:MeOH. Avoid 100% organic diluent to prevent "solvent breakthrough" of early eluting polar degradants.

  • Equilibration: Flush column with 95% A / 5% B for 10 column volumes. Biphenyl phases require longer equilibration than C18 due to the dense aromatic bonding.

  • Screening Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 60% B

    • 10.1 min: 95% B (Wash)

    • 12.0 min: 95% B

    • 12.1 min: 5% B

  • Assessment: Calculate Resolution (

    
    ) between isomers.
    
    • Pass Criteria:

      
       (to allow for method robustness).
      
    • Fail Criteria: If

      
      , lower the gradient slope (e.g., 5-40% B in 15 min) or lower temperature to 25°C (lower temp enhances 
      
      
      
      selectivity).

Mechanism of Action Visualization

Understanding the molecular interaction is key to troubleshooting.[3]

PiPiInteraction Silica Silica Surface Ligand Biphenyl Ligand (Stationary Phase) Silica->Ligand Analyte Furan Carboxamide (Analyte) Ligand->Analyte Selectivity Ligand->Analyte Retention PiSystem π-π Stacking Interaction Hydrophobic Hydrophobic Interaction

Caption: Biphenyl ligands provide dual retention: hydrophobic backbone plus selective π-π stacking with the furan ring.

References

  • BenchChem. (2025).[3] Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. Retrieved from

  • Nacalai Tesque. (2024). Comparison of Biphenyl and Other Aromatic Stationary Phases. COSMOSIL Technical Notes. Retrieved from

  • Restek Corporation. (2021). Guide to GC/HPLC Column Selection and Optimizing Separations. Retrieved from

  • International Council for Harmonisation (ICH). (2023).[4] M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from

  • Thermo Fisher Scientific. (2024). Consider Column Variety for Effective Separations: Biphenyl and Beyond. Retrieved from

Sources

Safety Operating Guide

Navigating the Safe Handling of 5-Bromofuran-3-carboxamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: In the event of an emergency, consult the Safety Data Sheet (SDS) and contact your institution's Environmental Health and Safety (EHS) department.

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The handling of novel chemical entities like 5-Bromofuran-3-carboxamide demands a meticulous approach to personal protection and waste management. This guide provides a detailed, step-by-step framework for the safe handling of this compound, grounded in established safety protocols and the specific hazard profile of the substance.

Hazard Assessment of this compound

Before any handling of this compound, a thorough understanding of its potential hazards is crucial. According to its Safety Data Sheet, this compound is classified with significant health risks.

Key Hazards:

  • Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.

  • Reproductive Toxicity: May damage fertility or the unborn child.

  • Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs (specifically blood) through prolonged or repeated exposure.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

Given these severe hazards, a multi-layered approach to safety, starting with the most effective control measures, is imperative.

The Hierarchy of Controls: A Framework for Safety

The most effective way to mitigate risks associated with hazardous chemicals is to follow the hierarchy of controls. This framework prioritizes the most effective control measures down to the least effective, with Personal Protective Equipment (PPE) being the final line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination/Substitution: In a research and development context, eliminating or substituting this compound may not be feasible.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from hazards. For this compound, the primary engineering control is a certified chemical fume hood. All handling of this compound must be performed within a properly functioning fume hood to minimize inhalation exposure. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2][3]

  • Administrative Controls: These are work practices and procedures that reduce exposure. This includes developing and strictly adhering to Standard Operating Procedures (SOPs) for handling this compound, providing thorough training to all personnel, and restricting access to authorized individuals.

  • Personal Protective Equipment (PPE): PPE is essential as the final barrier between the user and the chemical. The specific PPE required for handling this compound is detailed in the following section.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical and must be based on a risk assessment of the specific procedures being performed.

Core PPE Requirements

The following PPE must be worn at all times when handling this compound in any quantity:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to ANSI Z87.1 standards.[4] A face shield should be worn in addition to goggles when there is a risk of splashes or spills.Protects eyes from contact with the solid compound or solutions, which can cause serious eye irritation.[3][5]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[4] Gloves must be inspected for any signs of degradation or puncture before use. A double-gloving strategy is recommended.Prevents skin absorption, as the compound is fatal upon skin contact. Proper glove removal technique is crucial to avoid cross-contamination.
Body Protection A flame-resistant lab coat. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is necessary.[4] A full protective suit may be required for large-scale operations or emergency situations.Provides a barrier against accidental skin contact with the chemical.
Foot Protection Closed-toe shoes made of a non-porous material.[6]Protects feet from spills and falling objects.
Respiratory Protection

Due to the high acute inhalation toxicity of this compound, respiratory protection is mandatory.

  • For Weighing and Handling of Solids: When handling the powdered form of the compound, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required, even within a fume hood, to prevent inhalation of fine dust particles.

  • For Handling Solutions and Reactions: When working with solutions or during reactions where aerosols or vapors may be generated, an air-purifying respirator with an organic vapor cartridge is necessary.[1]

  • In Case of Spills or Emergencies: For major spills or in situations with unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[7][8]

Step-by-Step Handling Procedures

Weighing the Solid Compound
  • Preparation: Don all required PPE, including respiratory protection for particulates.

  • Location: Conduct all weighing activities inside a chemical fume hood or a designated containment enclosure.

  • Procedure: Carefully transfer the desired amount of this compound to a tared container. Avoid creating dust.

  • Clean-up: Immediately clean any minor spills within the fume hood using appropriate methods (see Section 5).

Preparing Solutions
  • Preparation: Don all required PPE, including a respirator with an organic vapor cartridge.

  • Location: All solution preparations must be performed in a chemical fume hood.

  • Procedure: Slowly add the weighed this compound to the solvent. Use a magnetic stirrer to aid dissolution and avoid splashing.

  • Storage: Clearly label the container with the chemical name, concentration, date, and appropriate hazard pictograms.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: If safe to do so, close the fume hood sash and restrict access to the area.

  • Report: Notify your laboratory supervisor and institutional EHS department.

  • Decontamination: Only trained personnel with appropriate PPE, including an SCBA if necessary, should manage the cleanup. Use an inert absorbent material to contain the spill. Do not use combustible materials like paper towels.[9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[9]

  • Waste Containers: Use a dedicated, leak-proof, and chemically compatible container for all waste. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[9]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and absorbent materials, must be disposed of as hazardous waste.

  • Final Disposal: The sealed and labeled waste container must be stored in a designated, well-ventilated secondary containment area, away from incompatible materials.[9] Arrange for pick-up and disposal by a certified hazardous waste management company.[10] Never dispose of this chemical down the drain or in regular trash.[9]

Conclusion

The safe handling of this compound is achievable through a comprehensive safety plan that integrates the hierarchy of controls, meticulous use of personal protective equipment, and strict adherence to established procedures. By understanding the hazards and implementing these protective measures, researchers can confidently and safely advance their scientific endeavors.

References

  • MilliporeSigma. (2025, November 6).
  • Fisher Scientific. (2012, March 8).
  • Sigma-Aldrich. (2014, June 29).
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 4-Bromofuran-3-carboxylic acid.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • ThermoFisher Scientific. (2012, March 8).
  • Fent, K. W., et al. (2020, July 15). Flame retardants, dioxins, and furans in air and on firefighters' protective ensembles during controlled residential firefighting.
  • University of Nevada, Reno Environmental Health & Safety. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • MilliporeSigma. (2025, November 6).
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Thermo Fisher Scientific. (2026, January 2).
  • Fent, K. W., et al. (2020). Flame retardants, dioxins, and furans in air and on firefighters' protective ensembles during controlled residential firefighting.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 5-Bromo-2-fluoropyridine-3-carboxaldehyde.
  • Hroshovyi, T. A., et al. (2017). The acute toxicity of 5-thio-substituted 3-(5-bromofuran-2-yl)-4-ethyl-(4H)-1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 8(3), 441-445.
  • PubChem. 5-Bromofuran-3-carboxylic acid.
  • World Health Organiz
  • United Nations Office on Drugs and Crime. (2011). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • World Health Organiz
  • BLD Pharm. This compound.
  • Benchchem.
  • Synblock. N-(4-Acetylphenyl)-5-bromofuran-2-carboxamide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.